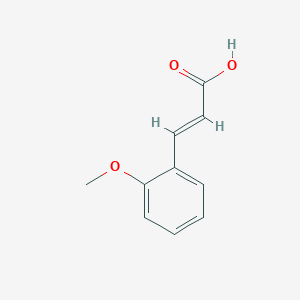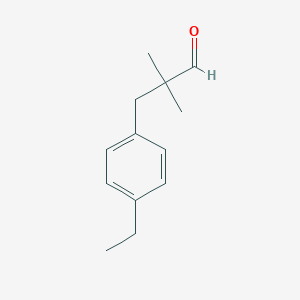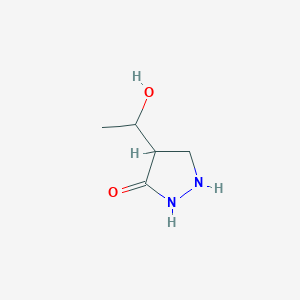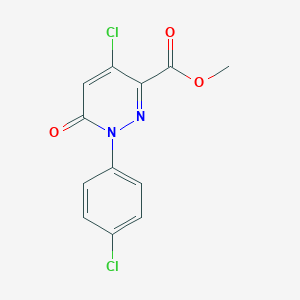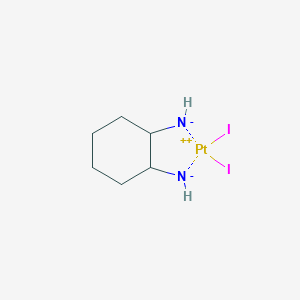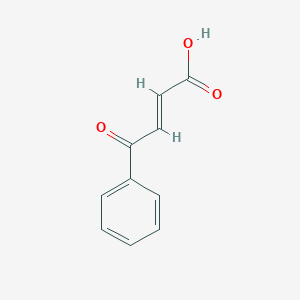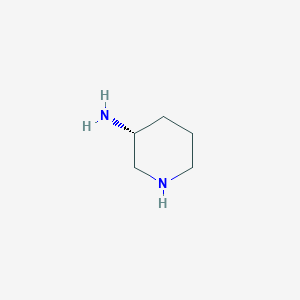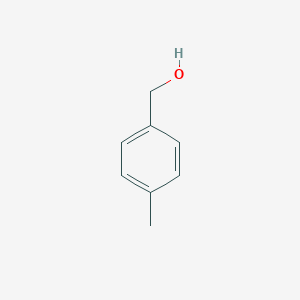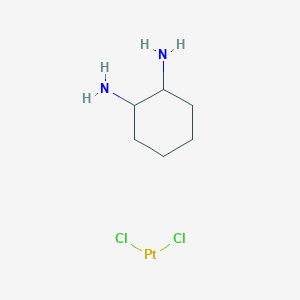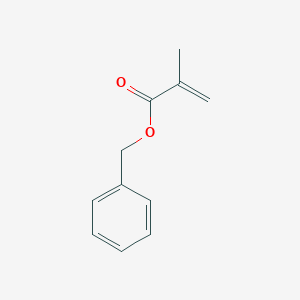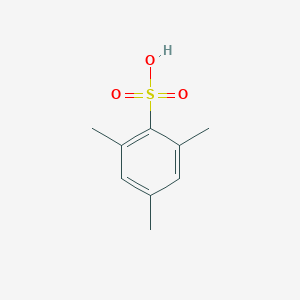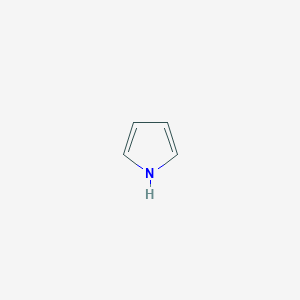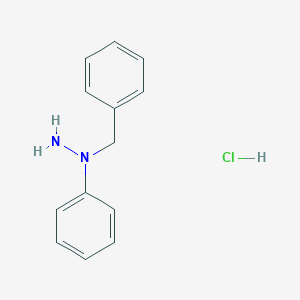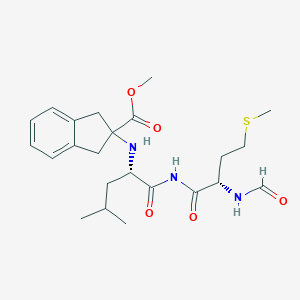
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester, also known as fMLF-Phe-Met, is a peptide that is widely used in scientific research. This peptide is a potent chemoattractant for neutrophils and is involved in the immune response.
Mécanisme D'action
FMLF-Phe-Met binds to a receptor called FPR1 (formyl peptide receptor 1) on the surface of neutrophils. This binding triggers a signaling pathway that leads to the activation of the neutrophils and their migration to the infection site. The activation of neutrophils involves the release of reactive oxygen species (ROS), which are involved in the destruction of invading pathogens.
Effets Biochimiques Et Physiologiques
FMLF-Phe-Met has several biochemical and physiological effects. It is a potent chemoattractant for neutrophils, which play a crucial role in the immune response. The activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester leads to the release of ROS, which are involved in the destruction of invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester also induces the release of cytokines, which are signaling molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
FMLF-Phe-Met has several advantages for lab experiments. It is a potent and specific chemoattractant for neutrophils, which allows for the study of neutrophil migration in vitro and in vivo. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is also stable and easy to synthesize using SPPS. However, there are some limitations to using N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester in lab experiments. It is a small peptide and may not accurately reflect the complexity of the immune response in vivo. Additionally, the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester may not accurately reflect the activation of neutrophils in response to infection.
Orientations Futures
There are several future directions for the study of N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. One direction is the development of new chemoattractants for neutrophils that are more specific and potent than N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. Another direction is the study of the signaling pathways involved in the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. This could lead to the development of new drugs that target these pathways and modulate the immune response. Finally, the study of the interaction between N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester and other immune cells, such as macrophages and dendritic cells, could provide insights into the complexity of the immune response.
Méthodes De Synthèse
FMLF-Phe-Met can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled one amino acid at a time on a solid support. The amino acids are protected by different groups to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the solid support. The peptide is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
FMLF-Phe-Met is used in scientific research to study the immune response, inflammation, and infectious diseases. This peptide is a potent chemoattractant for neutrophils, which are a type of white blood cell. Neutrophils play a crucial role in the immune response by attacking and destroying invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is used to study the migration of neutrophils to infection sites and the mechanisms involved in this process.
Propriétés
Numéro CAS |
134406-59-0 |
|---|---|
Nom du produit |
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester |
Formule moléculaire |
C23H33N3O5S |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
methyl 2-[[(2S)-1-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C23H33N3O5S/c1-15(2)11-19(21(29)25-20(28)18(24-14-27)9-10-32-4)26-23(22(30)31-3)12-16-7-5-6-8-17(16)13-23/h5-8,14-15,18-19,26H,9-13H2,1-4H3,(H,24,27)(H,25,28,29)/t18-,19-/m0/s1 |
Clé InChI |
SJRDFGYKANPGLS-OALUTQOASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
SMILES canonique |
CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
Synonymes |
HCO-Met-Leu-Ain-OMe N-formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



